N'-[(1E)-ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide
Description
N'-[(1E)-ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide is a hydrazide derivative characterized by a naphthalen-1-yloxy group attached to the acetohydrazide backbone and an ethylidene (CH₃CH=) substituent at the hydrazine nitrogen. This compound belongs to a broader class of acylhydrazones, which are synthesized via condensation reactions between hydrazides and carbonyl-containing compounds (e.g., ketones or aldehydes) .
The ethylidene group introduces a planar, conjugated system that may influence electronic properties and steric interactions. Synthesis typically involves reacting 2-(naphthalen-1-yloxy)acetohydrazide with acetaldehyde under acidic conditions, followed by purification via recrystallization or chromatography .
Properties
IUPAC Name |
N-[(E)-ethylideneamino]-2-naphthalen-1-yloxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-15-16-14(17)10-18-13-9-5-7-11-6-3-4-8-12(11)13/h2-9H,10H2,1H3,(H,16,17)/b15-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCFZWFGXGVSGY-RSSMCMFDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=NNC(=O)COC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=N/NC(=O)COC1=CC=CC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide typically involves the condensation reaction between naphthalen-1-yloxyacetic acid hydrazide and acetaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(1E)-ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthalene ring or the hydrazide moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalen-1-yloxyacetic acid derivatives, while reduction may produce hydrazine derivatives.
Scientific Research Applications
N’-[(1E)-ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E)-ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., nitro in ) exhibit enhanced antimicrobial potency, likely due to increased electrophilicity and membrane disruption.
Anticancer Activity : Bulky aromatic substituents (e.g., indole in ) improve cytotoxicity by promoting DNA intercalation or kinase inhibition.
Antidiabetic Activity : Compounds with heterocyclic substituents (e.g., furan in ) show superior α-glucosidase inhibition compared to acarbose (IC₅₀: 378.2 µM vs. 6.1 µM) .
Pharmacokinetic and Selectivity Considerations
- Selectivity : Compounds with polar substituents (e.g., hydroxyl or methoxy groups) demonstrate improved selectivity for cancer over healthy cells (: NIH3T3 vs. C6 selectivity index = 12.5) .
Biological Activity
N'-[(1E)-ethylidene]-2-(naphthalen-1-yloxy)acetohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, characterization, and various biological activities, including anti-inflammatory, analgesic, and antibacterial effects.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation reaction between 2-(naphthalen-1-yloxy)acetohydrazide and an appropriate aldehyde or ketone under reflux conditions. The compound can be characterized using various techniques such as NMR, IR spectroscopy, and X-ray crystallography.
Table 1: Characterization Techniques
| Technique | Purpose |
|---|---|
| NMR | Determine molecular structure |
| IR Spectroscopy | Identify functional groups |
| X-ray Crystallography | Analyze crystal structure |
Anti-inflammatory and Analgesic Effects
Research has shown that derivatives of this compound exhibit significant anti-inflammatory and analgesic properties. A study evaluating the effects of Cu(II) and Zn(II) complexes derived from related compounds revealed considerable activity against inflammation and pain in animal models .
Case Study : In a controlled experiment, the anti-inflammatory activity was assessed using carrageenan-induced paw edema in rats. The results indicated that the synthesized hydrazide derivatives significantly reduced swelling compared to the control group, suggesting a potent anti-inflammatory mechanism.
Antibacterial Activity
This compound has also been evaluated for its antibacterial properties. Studies indicate that it exhibits inhibitory activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings highlight the compound's potential as a lead structure for developing new antibacterial agents.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Anti-inflammatory Mechanism : The hydrazide moiety may inhibit cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins.
- Antibacterial Mechanism : The compound's ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways has been suggested as a mechanism for its antibacterial effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
